molecular formula C9H10ClNO2 B3130045 (4-Chloro-6-methylpyridin-2-yl)methyl acetate CAS No. 339585-99-8

(4-Chloro-6-methylpyridin-2-yl)methyl acetate

Cat. No.: B3130045
CAS No.: 339585-99-8
M. Wt: 199.63 g/mol
InChI Key: ZGFCNDNVKQGVRU-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C9H10ClNO2 supplied as a high-purity material for research and development purposes. This compound belongs to the class of substituted pyridines, which are privileged structures in medicinal chemistry and material science. The specific molecular architecture, featuring a chloro and an acetoxymethyl group on the pyridine ring, makes it a valuable and versatile synthetic intermediate, or building block, for the preparation of more complex molecules. Researchers can utilize this compound in organic synthesis, particularly in the development of potential pharmacologically active agents. The chloro group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amine functionalities. Concurrently, the acetate group can serve as a protected alcohol, which can be readily deprotected to a hydroxymethyl group or serve as a leaving group in nucleophilic substitution reactions. This bifunctional reactivity enables the construction of complex molecular scaffolds, including bidentate ligands for metal complexes. Pyridine-based ligands containing mixed N,O-donor atoms are of significant interest in the field of inorganic chemistry for constructing coordination complexes with catalytic or biological activity . All products are strictly for research use only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-6-methylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-8(10)4-9(11-6)5-13-7(2)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFCNDNVKQGVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)COC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyridin-2-yl)methyl acetate typically involves the reaction of (4-Chloro-6-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: (4-Chloro-6-methylpyridin-2-yl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-6-methylpyridin-2-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyridine vs. Piperidine Derivatives

The European Patent Application (2021) describes 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives, which share the acetate ester functional group but differ in their heterocyclic core (piperidine vs. pyridine) . Piperidine derivatives exhibit increased steric hindrance due to the tetramethyl substitution, reducing their reactivity in nucleophilic substitution reactions compared to the pyridine-based compound.

(b) Pyridine vs. Pyrimidine Derivatives

Pyrimidines generally exhibit stronger hydrogen-bonding capacity due to their two nitrogen atoms, increasing solubility in polar solvents compared to pyridines. The thioether and thietane groups in compound 1 introduce additional metabolic stability but may reduce hydrolytic stability relative to the chloro-methyl-pyridine acetate .

Substituent Effects

(a) Chlorine vs. Cyano Groups

4-Cyano-2,6-dimethylpyridine 1-oxide (CAS: 99055-31-9) replaces the chlorine atom in the target compound with a cyano group and introduces an N-oxide moiety . The cyano group is a strong electron-withdrawing substituent, enhancing electrophilicity at the pyridine ring. The N-oxide group increases polarity, improving aqueous solubility (predicted logP ≈ 0.5) but reducing bioavailability compared to the chloro-methyl-pyridine acetate .

(b) Ester Chain Variations

The patent application lists piperidin-4-yl esters with varying alkyl chains (e.g., propionate, butyrate). Longer alkyl chains (e.g., nonanoate) increase lipophilicity (logP > 3), enhancing tissue penetration but reducing metabolic stability. The acetate ester in the target compound balances moderate lipophilicity with efficient enzymatic hydrolysis to the corresponding alcohol or acid .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Predicted logP
(4-Chloro-6-methylpyridin-2-yl)methyl acetate C₉H₁₀ClNO₂ 199.64 Pyridine Cl, CH₃, OAc 1.8
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ 199.29 Piperidine 4-OAc, 2,2,6,6-CH₃ 2.1
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₂S₂ 284.40 Pyrimidine S-thietane, OAc 1.5
4-Cyano-2,6-dimethylpyridine 1-oxide C₈H₈N₂O 148.17 Pyridine CN, CH₃, N-oxide 0.5

Biological Activity

(4-Chloro-6-methylpyridin-2-yl)methyl acetate, with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol, is an organic compound primarily investigated for its biological activity and potential applications in medicinal chemistry. This compound is synthesized through the reaction of (4-Chloro-6-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. It has been shown to act as an inhibitor or activator of specific enzymes, thus influencing biochemical pathways and cellular processes. The precise molecular targets depend on the context of its application, including potential therapeutic uses in neurodegenerative diseases and cancer treatment .

Pharmacological Evaluation

Recent studies have highlighted the compound's potential in pharmacology. For instance, bioactivity testing against human adenosine receptors revealed that certain derivatives of pyridine compounds exhibit inhibitory activity against phosphodiesterase 10A (PDE10A) at low micromolar concentrations. This suggests that this compound may share similar bioactivity profiles, potentially enhancing neuronal survival and providing therapeutic benefits in neurodegenerative conditions .

Case Studies and Experimental Findings

  • Neuroprotective Effects : A study investigated the effects of pyridine derivatives on neuronal survival, demonstrating that compounds similar to this compound can promote cell viability in neurodegenerative models .
  • Anticancer Activity : Another research effort focused on the anticancer properties of related compounds, showing moderate to good activity against various cancer cell lines, including breast and lung cancers. The findings suggest that structural modifications could enhance efficacy against specific cancer types .
  • Enzyme Inhibition : In vitro experiments have shown that derivatives can inhibit acetylcholinesterase (AChE) activity, which is significant for developing treatments for Alzheimer's disease. The most potent compounds exhibited IC50 values below 0.1 µM, indicating strong inhibitory effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
(4-Chloro-6-methylpyridin-2-yl)methanolHydroxyl GroupPotentially lower bioactivity
(4-Chloro-6-methylpyridin-2-yl)methyl chlorideChloride GroupDifferent reactivity
2-Aminopyridine DerivativesAmino GroupVaried receptor binding profiles

The unique substitution pattern on the pyridine ring of this compound imparts distinct chemical and physical properties that may enhance its biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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